(1S,5S)-1,4-diazabicyclo[3.2.1]octane
Description
Properties
Molecular Formula |
C6H12N2 |
|---|---|
Molecular Weight |
112.17 g/mol |
IUPAC Name |
(5S)-1,4-diazabicyclo[3.2.1]octane |
InChI |
InChI=1S/C6H12N2/c1-3-8-4-2-7-6(1)5-8/h6-7H,1-5H2/t6-/m0/s1 |
InChI Key |
KYCAEEFYFFBAAP-LURJTMIESA-N |
Isomeric SMILES |
C1CN2CCN[C@@H]1C2 |
Canonical SMILES |
C1CN2CCNC1C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,5S)-1,4-diazabicyclo[3.2.1]octane can be achieved through several methods. One common approach involves the intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene, followed by the regioselective cleavage of the obtained tricyclo[3.2.1.02,7]octan-3-one intermediate . Another method includes the enantioselective construction of the azabicyclo scaffold from acyclic starting materials containing the required stereochemical information .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(1S,5S)-1,4-diazabicyclo[3.2.1]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are possible, where the nitrogen atoms can act as nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
(1S,5S)-1,4-diazabicyclo[3.2.1]octane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (1S,5S)-1,4-diazabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. The nitrogen atoms in the bicyclic structure can form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in the Diazabicycloalkane Family
3,6-Diazabicyclo[3.2.1]octane (Pfizer Derivative)
- Structure : Nitrogen atoms at positions 3 and 4.
- Activity : Exhibits high affinity for α6/α4-β4 nAChR subtypes (IC50 = 0.171 nM in [3H]epibatidine assays) .
- Comparison : The 3,6-diaza configuration reduces steric hindrance compared to 1,4-diaza systems, enabling stronger binding to peripheral nAChRs.
8,10-Diazabicyclo[4.3.1]decane
- Structure : Larger bicyclo[4.3.1] framework with nitrogen atoms at positions 8 and 10.
- Applications : Used in CNS-targeted drugs due to enhanced conformational flexibility .
- Comparison : The expanded ring size reduces strain, improving metabolic stability but lowering receptor specificity compared to bicyclo[3.2.1] systems .
1,4-Diazabicyclo[3.2.2]nonane
Stereochemical Variants
(1R,5S)-3,8-Diazabicyclo[3.2.1]octane
- Structure : Nitrogen atoms at positions 3 and 8 with (1R,5S) stereochemistry.
- Activity : Shows distinct binding profiles compared to the 1,4-diaza isomer, particularly in μ-opioid receptor interactions .
- Comparison : Stereochemical inversion at position 1 significantly reduces α7 nAChR affinity .
(R)-1,4-Diazabicyclo[3.2.1]octane Dihydrochloride
Substituted Derivatives
4-[5-(2-Fluorophenyl)-3-pyridinyl]-1,4-Diazabicyclo[3.2.1]octane
- Structure : Aryl-substituted derivative with a fluorophenyl-pyridinyl group.
- Activity : Demonstrates potent α7 nAChR antagonism (IC50 < 100 nM) due to enhanced π-π stacking interactions .
- Comparison : Substitution at position 4 improves selectivity for neuronal receptors over muscle-type nAChRs .
8,8'-(1,4-Phenylene)bis-1,5-Diazabicyclo[3.2.1]octane
Q & A
Q. What are the standard synthetic protocols for preparing (1S,5S)-1,4-diazabicyclo[3.2.1]octane and its derivatives?
The compound is typically synthesized via coupling reactions using activating agents such as TBTU (O-(benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate) and HOBt (hydroxybenzotriazole hydrate) in polar aprotic solvents like DMF. For example, reactions with carboxylic acids (e.g., phenylpropynoic acid) involve deprotonation of the diazabicyclo compound using DIEA (diisopropylethylamine) to form amide or ketone derivatives . The dihydrochloride salt form is often used as a precursor, requiring careful pH control during purification .
Q. What safety precautions are critical when handling this compound in the laboratory?
Key safety measures include:
- Using PPE (gloves, lab coats, eye protection) to avoid skin/eye contact .
- Working in a fume hood to prevent inhalation of dust or vapors .
- Avoiding ingestion or smoking during use .
- Washing contaminated clothing separately and disposing of waste according to GHS hazard guidelines (e.g., flammability, skin irritation) .
Q. How is the purity and structural integrity of this compound verified?
Analytical methods include:
- 1H NMR : Peaks for bridgehead protons (δ 2.43–3.82 ppm) and bicyclic nitrogen environments .
- Mass spectrometry (APCI+) : Molecular ion peaks (e.g., m/z 261 [M+1]+ for fluorophenyl derivatives) .
- XRD/XPS/ssNMR : For solid-state characterization of hydrogen bonding and proton transfer in co-crystals .
Advanced Research Questions
Q. How can reaction conditions be optimized for this compound in asymmetric catalysis?
Optimization strategies include:
- Solvent selection : DMF or acetonitrile enhances solubility of the dihydrochloride salt .
- Catalyst loading : Lower equivalents (0.1–0.3 mmol) reduce side reactions in coupling steps .
- Temperature control : Room temperature minimizes decomposition in protic solvents .
- Additives : DIEA improves reaction yields by neutralizing HCl byproducts .
Q. What methodologies resolve contradictions in reported biological activity data for diazabicyclo derivatives?
Discrepancies in bioactivity (e.g., α7 nicotinic receptor agonism) can arise from:
- Stereochemical variations : Enantiomeric purity must be confirmed via chiral HPLC or X-ray crystallography .
- Salt form differences : Dihydrochloride vs. free base forms alter solubility and bioavailability .
- Assay variability : Standardize cell-based assays (e.g., calcium flux) and control for metabolic stability .
Q. How do solid-state interactions of this compound influence its reactivity?
Solid-state proton transfer and hydrogen bonding are studied via:
Q. What strategies improve the stability of diazabicyclo-based intermediates during multi-step syntheses?
Stabilization approaches include:
- Protecting groups : Temporarily block reactive amines using Boc or Fmoc groups .
- Low-temperature storage : –20°C under inert gas (N2/Ar) prevents oxidation .
- Lyophilization : Freeze-drying the dihydrochloride salt enhances shelf life .
Methodological Challenges and Data Analysis
Q. How can researchers address low yields in amide coupling reactions involving this compound?
Troubleshooting steps:
Q. What analytical techniques differentiate between isomeric forms of diazabicyclo derivatives?
Isomer discrimination methods:
Q. How do solvent polarity and pH affect the catalytic efficiency of this compound in organic transformations?
Key findings:
- Polar aprotic solvents : Enhance nucleophilicity of the tertiary amines .
- pH-dependent reactivity : Neutral or slightly basic conditions (pH 7–9) optimize base-catalyzed reactions .
- Ionic strength : High salt concentrations reduce solubility of the dihydrochloride salt, requiring solvent optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
